(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol
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Overview
Description
(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a chlorinated phenol derivative.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.
Hydroxyl Group Addition: The hydroxyl group is added via a hydroxylation reaction.
Chiral Resolution: The chiral center is resolved using chiral catalysts or reagents to obtain the (s)-enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Catalysts: Employing specific catalysts to enhance reaction rates.
Purification: Implementing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the amino group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols.
Scientific Research Applications
(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (s)-3-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
- (s)-2-(1-Amino-2-hydroxyethyl)benzonitrile
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
InChI Key |
YMYNFWFRFCTWEX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(CO)N |
Origin of Product |
United States |
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